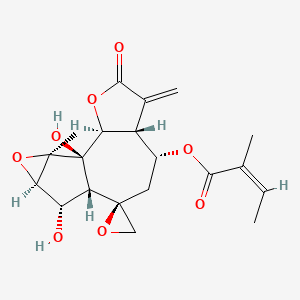

Eupatoroxin

Description

Eupatoroxin is a sesquiterpene lactone of the guaianolide class, with the molecular formula C20H24O8 and a molecular weight of 392.1471 g/mol . It is isolated from Eupatorium rotundifolium and exhibits significant cytotoxic activity, particularly against the KB human oral epidermoid carcinoma cell line, with an ED50 of 2.8 µg/mL . Its structure includes a methylene group at C-10, which influences its stereochemical properties and bioactivity .

Properties

Molecular Formula |

C20H24O8 |

|---|---|

Molecular Weight |

392.4 g/mol |

IUPAC Name |

[(1R,2S,6R,7R,9R,10R,11S,12R,14R)-1,11-dihydroxy-14-methyl-5-methylidene-4-oxospiro[3,13-dioxatetracyclo[8.4.0.02,6.012,14]tetradecane-9,2'-oxirane]-7-yl] (Z)-2-methylbut-2-enoate |

InChI |

InChI=1S/C20H24O8/c1-5-8(2)16(22)26-10-6-19(7-25-19)13-12(21)15-18(4,28-15)20(13,24)14-11(10)9(3)17(23)27-14/h5,10-15,21,24H,3,6-7H2,1-2,4H3/b8-5-/t10-,11-,12+,13+,14+,15-,18-,19+,20-/m1/s1 |

InChI Key |

QUSNLLJZMPVTTC-ZDHOEGKISA-N |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@@H]1C[C@]2(CO2)[C@@H]3[C@@H]([C@@H]4[C@]([C@@]3([C@@H]5[C@@H]1C(=C)C(=O)O5)O)(O4)C)O |

Canonical SMILES |

CC=C(C)C(=O)OC1CC2(CO2)C3C(C4C(C3(C5C1C(=C)C(=O)O5)O)(O4)C)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Eupatocunin

- Class: Germacranoid sesquiterpene lactone

- Formula : C22H28O7 (MW: 404.1835 g/mol) .

- Bioactivity : Exhibits higher cytotoxicity than eupatoroxin, with an ED50 of 0.11 µg/mL against KB cells .

- Structural Differences: Eupatocunin has a germacrane skeleton with an additional acetyl group, enhancing its lipophilicity and membrane permeability compared to this compound’s guaianolide framework .

Euparotin

- Class: Guaianolide

- Formula: Not explicitly listed in evidence, but structurally analogous to this compound.

- Bioactivity : Less potent than this compound, with an ED50 of 0.21 µg/mL against KB cells .

10-epi-Eupatoroxin

- Class: Guaianolide

- Formula : C20H24O8 (MW: 392.1471 g/mol) .

- Bioactivity : Similar to this compound but with distinct NMR shifts due to epimerization at C-10 , altering its interaction with cellular targets .

Comparison with Functionally Similar Compounds

Vernolepin Acetate

- Class: Elemanolide

- Formula: Not provided in evidence.

- Bioactivity: ED50 of 2.7 µg/mL (KB cells), slightly less potent than this compound. Its elemanolide skeleton may reduce binding to guaianolide-specific receptors .

Gaillardin

- Class: Guaianolide

- Formula: Not provided.

- Bioactivity : ED50 of 2.3 µg/mL (KB cells), comparable to this compound. Structural similarities suggest overlapping mechanisms, but variations in side-chain oxidation modulate potency .

Quantitative Structure-Activity Relationship (QSAR) Insights

- Oxygen Content : Higher oxygen atoms (e.g., this compound’s 8 oxygen groups) correlate with increased polarity and solubility, but may reduce cell membrane penetration .

- Stereochemistry : Epimerization at C-10 (e.g., 10-epi-eupatoroxin) significantly impacts NMR chemical shifts and bioactivity, highlighting the role of 3D conformation in cytotoxicity .

- Skeleton Type: Guaianolides (e.g., this compound) generally show higher cytotoxicity than germacranoids (e.g., eupatocunin) in KB cells, possibly due to enhanced target binding .

Comparative Data Table

Research Implications

This compound’s moderate cytotoxicity compared to eupatocunin suggests that germacranoids may be more potent but less selective. Structural optimization, such as side-chain acetylation or epimerization, could enhance therapeutic indices. Further studies on stereochemical effects and QSAR modeling are warranted to refine its antineoplastic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.